molecular formula C12H14N2O4 B14300474 2-Cyclopropyl-1,3-dinitro-5-(propan-2-yl)benzene CAS No. 113680-28-7

2-Cyclopropyl-1,3-dinitro-5-(propan-2-yl)benzene

Cat. No.: B14300474
CAS No.: 113680-28-7
M. Wt: 250.25 g/mol
InChI Key: MNUYANFZNQSOCQ-UHFFFAOYSA-N
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Description

2-Cyclopropyl-1,3-dinitro-5-(propan-2-yl)benzene is an aromatic compound characterized by the presence of a benzene ring substituted with a cyclopropyl group, two nitro groups, and a propan-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropyl-1,3-dinitro-5-(propan-2-yl)benzene typically involves the nitration of a suitable precursor, such as 2-Cyclopropyl-5-(propan-2-yl)benzene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure selective nitration at the desired positions on the benzene ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration reactors with precise control over reaction parameters such as temperature, concentration of reagents, and reaction time. The use of continuous flow reactors can enhance the efficiency and safety of the nitration process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl group, leading to the formation of cyclopropanone derivatives.

    Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: Electrophilic aromatic substitution reactions can occur, allowing for further functionalization of the benzene ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or other reducing agents like tin(II) chloride in hydrochloric acid.

    Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Cyclopropanone derivatives.

    Reduction: 2-Cyclopropyl-1,3-diamino-5-(propan-2-yl)benzene.

    Substitution: Halogenated derivatives of the original compound.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-1,3-dinitro-5-(propan-2-yl)benzene involves its interaction with molecular targets such as enzymes or receptors. The nitro groups can participate in redox reactions, while the cyclopropyl and propan-2-yl groups can influence the compound’s binding affinity and specificity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-Cyclopropyl-1,3-dinitrobenzene: Lacks the propan-2-yl group, which can affect its reactivity and applications.

    2-Cyclopropyl-5-(propan-2-yl)benzene:

    1,3-Dinitrobenzene: Lacks both the cyclopropyl and propan-2-yl groups, making it less structurally complex.

Uniqueness

2-Cyclopropyl-1,3-dinitro-5-(propan-2-yl)benzene is unique due to the combination of its substituents, which confer distinct chemical properties and potential applications. The presence of both nitro groups and the cyclopropyl group can enhance its reactivity and versatility in various chemical reactions.

Properties

CAS No.

113680-28-7

Molecular Formula

C12H14N2O4

Molecular Weight

250.25 g/mol

IUPAC Name

2-cyclopropyl-1,3-dinitro-5-propan-2-ylbenzene

InChI

InChI=1S/C12H14N2O4/c1-7(2)9-5-10(13(15)16)12(8-3-4-8)11(6-9)14(17)18/h5-8H,3-4H2,1-2H3

InChI Key

MNUYANFZNQSOCQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=C(C(=C1)[N+](=O)[O-])C2CC2)[N+](=O)[O-]

Origin of Product

United States

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